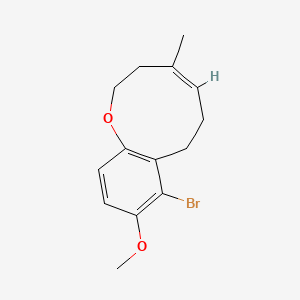
1-Benzoxonin, 8-broMo-2,3,6,7-tetrahydro-9-Methoxy-4-Methyl-, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- is a synthetic organic compound that belongs to the class of benzoxonins. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves several steps. One common method includes the bromination of a suitable precursor followed by cyclization and methoxylation reactions. The reaction conditions typically involve the use of bromine or a brominating agent, a suitable solvent such as acetone or methanol, and a catalyst to facilitate the cyclization process .
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on cellular processes and pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes .
Comparison with Similar Compounds
1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- can be compared with other benzoxonin derivatives, such as:
1-Benzoxonin, 8-chloro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a chlorine atom instead of bromine.
1-Benzoxonin, 8-fluoro-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)-: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of 1-Benzoxonin, 8-bromo-2,3,6,7-tetrahydro-9-methoxy-4-methyl-, (4Z)- lies in its specific reactivity and biological activity due to the presence of the bromine atom, which can influence its interactions with molecular targets and its overall chemical behavior .
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
(4Z)-8-bromo-9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C14H17BrO2/c1-10-4-3-5-11-12(17-9-8-10)6-7-13(16-2)14(11)15/h4,6-7H,3,5,8-9H2,1-2H3/b10-4- |
InChI Key |
ZRIPBBMBVIJQFZ-WMZJFQQLSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2Br)OC)OCC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2Br)OC)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















